Novozym-435® Desymmetrization: 95% Yield and >99% e.e. vs. Lower Selectivity of Pig Liver Esterase
Desymmetrization of cis-3,5-diacetoxy-1-cyclopentene using Novozym-435® in methyl tert-butyl ether (MTBE) at 5°C provides the chiral monoacetate (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate in 95% isolated yield with >99% e.e. . In contrast, the use of pig liver esterase (PLE) for the same transformation was reported to achieve only 80.3% e.e. . This 18.7% absolute difference in enantiomeric excess is critical for downstream stereoselective syntheses where optical purity is non-negotiable.
| Evidence Dimension | Enantiomeric Excess (e.e.) of Chiral Monoacetate Product |
|---|---|
| Target Compound Data | >99% e.e. (isolated yield: 95%) |
| Comparator Or Baseline | Pig Liver Esterase (PLE): 80.3% e.e. |
| Quantified Difference | Absolute e.e. improvement of 18.7 percentage points |
| Conditions | Enzymatic desymmetrization; Target: Novozym-435® in MTBE, 5°C; Comparator: PLE in aqueous buffer |
Why This Matters
Higher enantiomeric excess eliminates the need for downstream chiral chromatographic purification, directly reducing processing costs and increasing material throughput in industrial production of chiral cyclopentenoid building blocks.
- [1] Putta, S., Reddy, A. M., Sheelu, G., Reddy, B. V. S., & Kumaraguru, T. (2018). Preparation of (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via Novozym-435® catalyzed desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene. Tetrahedron, 74(46), 6673–6679. View Source
- [2] Brüsehaber, E., Schüllein, T., & Bornscheuer, U. T. (2008). Asymmetric synthesis of cis-3,5-diacetoxycyclopent-1-ene using metagenome-derived hydrolases. Tetrahedron: Asymmetry, 19(6), 730–732. View Source
